molecular formula C10H17BrO B15324116 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane

Cat. No.: B15324116
M. Wt: 233.14 g/mol
InChI Key: BUUBIKPJOBRRHX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a cyclopropylmethoxy group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with cyclopentane, cyclopropylmethanol, and bromine.

    Step 1 - Formation of Cyclopropylmethoxy Group: Cyclopropylmethanol is reacted with a suitable base (e.g., sodium hydride) to form the cyclopropylmethoxide ion, which is then reacted with cyclopentyl bromide to form 1-(cyclopropylmethoxy)cyclopentane.

    Step 2 - Bromomethylation: The resulting 1-(cyclopropylmethoxy)cyclopentane is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted cyclopentane derivatives.

    Oxidation: Cyclopentane carboxylic acids or alcohols.

    Reduction: 1-(Cyclopropylmethoxy)cyclopentane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The cyclopropylmethoxy group may influence the reactivity and stability of the compound through steric and electronic effects.

Comparison with Similar Compounds

    1-(Bromomethyl)cyclopentane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    1-(Cyclopropylmethoxy)cyclopentane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.

    1-(Bromomethyl)-1-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its steric and electronic properties.

Uniqueness: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both the bromomethyl and cyclopropylmethoxy groups, which confer distinct reactivity and steric properties

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane

InChI

InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2

InChI Key

BUUBIKPJOBRRHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)OCC2CC2

Origin of Product

United States

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